(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide is an organic compound that belongs to the class of cinnamamides This compound features a cinnamamide backbone with a 3-fluorophenyl and a 2-methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide typically involves the reaction of cinnamic acid derivatives with appropriate amines. One common method is the amidation reaction, where cinnamic acid is first activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated cinnamic acid is then reacted with 2-(3-fluorophenyl)-2-methoxyethylamine under mild conditions to form the desired cinnamamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cinnamamide double bond can be reduced to form the corresponding amide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the cinnamamide backbone can interact with biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-fluorophenyl)ethyl)cinnamamide
- N-(2-(4-fluorophenyl)-2-methoxyethyl)cinnamamide
- N-(2-(3-chlorophenyl)-2-methoxyethyl)cinnamamide
Uniqueness
(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide is unique due to the presence of both a fluorophenyl and a methoxyethyl group. This combination can result in distinct chemical and biological properties compared to other cinnamamide derivatives. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxyethyl group can influence solubility and bioavailability.
Properties
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17(15-8-5-9-16(19)12-15)13-20-18(21)11-10-14-6-3-2-4-7-14/h2-12,17H,13H2,1H3,(H,20,21)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOKAKJRNZGIJU-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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